Cyclopentylurea

Übersicht

Beschreibung

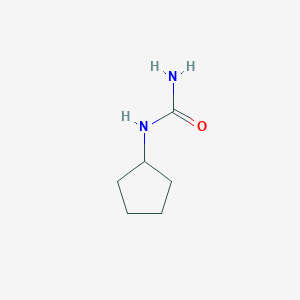

Cyclopentylurea is an organic compound with the molecular formula C6H12N2O It is a derivative of urea where one of the hydrogen atoms is replaced by a cyclopentyl group

Biochemische Analyse

Biochemical Properties

Cyclopentylurea interacts with the NS3 protease, a critical enzyme in the life cycle of the hepatitis C virus . By binding to the active site of this enzyme, this compound blocks its activity, thereby inhibiting the replication of the virus .

Cellular Effects

The primary cellular effect of this compound is the inhibition of the NS3 protease . This enzyme is essential for the replication of the hepatitis C virus, so its inhibition by this compound can effectively halt the spread of the virus within the cell .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the active site of the NS3 protease . This binding interaction inhibits the enzyme’s activity, preventing it from participating in the replication of the hepatitis C virus .

Metabolic Pathways

Given its role as an inhibitor of the NS3 protease, it is likely that it interacts with enzymes and cofactors involved in the replication of the hepatitis C virus .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cyclopentylurea can be synthesized through the reaction of cyclopentylamine with isocyanates or carbamoyl chlorides. One common method involves the reaction of cyclopentylamine with urea under controlled conditions. The reaction typically requires heating and may be catalyzed by acids or bases to improve yield and reaction rate.

Industrial Production Methods: In an industrial setting, this compound can be produced by reacting cyclopentylamine with phosgene, followed by hydrolysis. This method is efficient for large-scale production and ensures high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: Cyclopentylurea undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form cyclopentanone derivatives.

Reduction: Reduction of this compound can yield cyclopentylamine.

Substitution: It can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

Oxidation: Cyclopentanone derivatives.

Reduction: Cyclopentylamine.

Substitution: Various substituted urea derivatives.

Wissenschaftliche Forschungsanwendungen

Cyclopentylurea has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: this compound derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Some derivatives of this compound are investigated for their potential as pharmaceutical agents, particularly as enzyme inhibitors.

Industry: It is used in the production of polymers and as a stabilizer in certain chemical processes.

Wirkmechanismus

The mechanism of action of cyclopentylurea and its derivatives often involves the inhibition of specific enzymes. For example, some this compound derivatives act as inhibitors of the NS3 protease, an enzyme crucial for the replication of the hepatitis C virus. By binding to the active site of the enzyme, this compound blocks its activity, thereby preventing the virus from replicating.

Vergleich Mit ähnlichen Verbindungen

Cyclopentylurea can be compared with other urea derivatives such as:

Cyclohexylurea: Similar in structure but with a cyclohexyl group instead of a cyclopentyl group.

Phenylurea: Contains a phenyl group, leading to different chemical properties and applications.

Methylurea: A simpler derivative with a methyl group, often used in different industrial applications.

Uniqueness: this compound is unique due to its specific ring structure, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where a balance of hydrophobicity and reactivity is required.

Biologische Aktivität

Cyclopentylurea is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound belongs to the class of urea compounds characterized by the presence of a cyclopentyl group attached to the urea functional group. The general structure can be represented as follows:

Biological Activity Overview

Research has demonstrated that this compound and its derivatives exhibit various biological activities, particularly as potential anti-tubercular agents. The following sections detail specific findings related to its efficacy against pathogens, including Mycobacterium tuberculosis.

Anti-Tubercular Activity

A significant study evaluated the anti-tubercular properties of this compound derivatives. The findings indicated that this compound analogs showed promising activity against M. tuberculosis, with selectivity indices (SI) suggesting a favorable therapeutic window.

| Compound | MIC (μM) | Selectivity Index (SI) |

|---|---|---|

| This compound | 0.50 | 26 |

| Cyclohexylamide | 0.30 | 37 |

| Phenyl urea analog | 0.10 | 3 |

The above table summarizes the minimal inhibitory concentration (MIC) values and selectivity indices for various compounds, highlighting the effectiveness of this compound in comparison to other analogs .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicated that modifications to the urea moiety significantly influence biological activity. For instance, substituents at the C-2 position of the thiazole core enhanced anti-tubercular activity compared to simple amines. The incorporation of lipophilic groups was also found to retain or enhance activity while reducing cytotoxicity .

Case Study 1: Efficacy Against Mycobacterial Infections

In a controlled laboratory study, this compound was tested against various strains of M. tuberculosis. The results demonstrated that this compound exhibited bactericidal effects at concentrations lower than those required for cytotoxic effects on mammalian cells, indicating its potential as a therapeutic agent for treating tuberculosis.

Case Study 2: In Vivo Studies

In vivo studies involving animal models have shown that this compound derivatives can effectively reduce mycobacterial load in infected tissues without significant adverse effects. These studies support the compound's potential for further development as an anti-tubercular drug .

The proposed mechanism of action for this compound involves interference with bacterial cell wall synthesis and function, although further research is needed to elucidate the precise pathways involved. It is hypothesized that this compound may disrupt critical enzymatic processes within the bacteria, leading to cell death .

Eigenschaften

IUPAC Name |

cyclopentylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c7-6(9)8-5-3-1-2-4-5/h5H,1-4H2,(H3,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBEYJGNJOCTQGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90303875 | |

| Record name | cyclopentyl-urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90303875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1194-06-5 | |

| Record name | 1194-06-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163150 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | cyclopentyl-urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90303875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYCLOPENTYLUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do cyclopentylurea derivatives interact with their targets in the context of cholesterol ester transfer protein (CETP) inhibition? What are the downstream effects of this inhibition?

A1: While the provided abstracts don't delve into the specific binding interactions of this compound derivatives with CETP, research [] indicates that these compounds act as CETP inhibitors. CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL). Inhibiting CETP can lead to increased HDL levels and decreased LDL levels, potentially offering benefits for cardiovascular health.

Q2: Can you provide examples of how the structure of this compound derivatives has been modified to influence their activity as CETP inhibitors?

A2: Research [] showcases the structure-activity relationship (SAR) exploration of diphenylpyridylethanamine (DPPE) derivatives containing a this compound moiety. Replacing a labile ester group in the initial lead compound with amide and urea functionalities led to improved stability. Further optimization involved modifications at the N-terminus of the DPPE scaffold, resulting in compounds like 20 with enhanced pharmacokinetic properties and robust efficacy in preclinical models.

Q3: How have this compound derivatives been utilized in chiral separation applications? What characteristics make them suitable for this purpose?

A3: Research [] highlights the synthesis and application of chitosan-based chiral stationary phases (CSPs) functionalized with this compound and 3,5-dimethylphenylcarbamate groups for enantiomeric separation. These CSPs demonstrated effective enantioseparation capabilities comparable to established cellulose-based CSPs. Importantly, the this compound derivatives exhibited good tolerance to various organic solvents, expanding the range of mobile phase choices for HPLC-based enantiomeric separations. This tolerance stems from the controlled swelling properties of the chitosan derivatives in different solvents.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.